molecular formula C14H9F2NO2 B2558916 3-((2,4-difluorophenyl)amino)isobenzofuran-1(3H)-one CAS No. 663884-80-8

3-((2,4-difluorophenyl)amino)isobenzofuran-1(3H)-one

Cat. No.: B2558916
CAS No.: 663884-80-8
M. Wt: 261.228
InChI Key: ATWMTQNQBBPMJJ-UHFFFAOYSA-N
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Description

3-((2,4-difluorophenyl)amino)isobenzofuran-1(3H)-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a difluorophenyl group attached to an isobenzofuranone core

Scientific Research Applications

3-((2,4-difluorophenyl)amino)isobenzofuran-1(3H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,4-difluorophenyl)amino)isobenzofuran-1(3H)-one typically involves the reaction of 2,4-difluoroaniline with isobenzofuran-1(3H)-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as chromatography, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-((2,4-difluorophenyl)amino)isobenzofuran-1(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The difluorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives of the compound.

Mechanism of Action

The mechanism of action of 3-((2,4-difluorophenyl)amino)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

    2,4-difluoroaniline: A precursor used in the synthesis of 3-((2,4-difluorophenyl)amino)isobenzofuran-1(3H)-one.

    Isobenzofuran-1(3H)-one: The core structure of the compound.

    Other difluorophenyl derivatives: Compounds with similar structural motifs but different functional groups.

Uniqueness

This compound is unique due to its specific combination of the difluorophenyl group and isobenzofuranone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(2,4-difluoroanilino)-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F2NO2/c15-8-5-6-12(11(16)7-8)17-13-9-3-1-2-4-10(9)14(18)19-13/h1-7,13,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATWMTQNQBBPMJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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